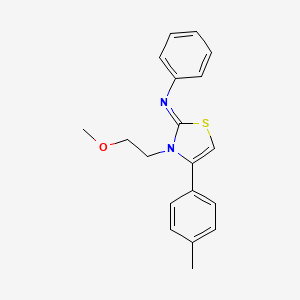

(2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine

Descripción

The compound “(2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine” is a thiazol-2-imine derivative characterized by a dihydrothiazole core with a methoxyethyl group at position 3, a 4-methylphenyl substituent at position 4, and a phenyl group attached to the imine nitrogen. Its (2E) configuration indicates a specific stereochemical arrangement that influences molecular geometry and intermolecular interactions.

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-15-8-10-16(11-9-15)18-14-23-19(21(18)12-13-22-2)20-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWDCHUBKNBNAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H22N2OS

- Molecular Weight : 314.44 g/mol

The thiazole ring is a common feature in many biologically active compounds, contributing to their pharmacological properties.

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. For instance, a study on similar thiazolidinone compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, with some compounds achieving over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 22 | 91.66 |

| 2-(4-Methylphenyl-imino)thiazolidin-4-one | 19 | 79.16 |

| (2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine | TBD | TBD |

Antifungal Activity

The compound's antifungal potential has also been assessed. A related study showed that thiazole derivatives inhibited ergosterol biosynthesis significantly, which is critical for fungal cell membrane integrity. For example, one derivative showed an MIC of 0.98 μg/mL against Candida parapsilosis, indicating strong antifungal activity .

Anticancer Activity

Thiazole compounds have been investigated for their anticancer effects. Certain derivatives have shown effectiveness in inhibiting the growth of various cancer cell lines. For example, compounds similar to the target compound have demonstrated cytotoxic effects against HT29 adenocarcinoma cells and lung cancer cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Thiazole Derivative A | HT29 | TBD |

| Thiazole Derivative B | H460 | TBD |

| (2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine | TBD | TBD |

Antioxidant Activity

Antioxidant properties are also attributed to thiazole derivatives. In a study evaluating various thiazolidinone compounds, significant antioxidant activity was observed using the ABTS assay, with inhibition percentages ranging from 68.8% to 81.8% .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized several thiazole derivatives and evaluated their biological activities. The results indicated that modifications on the phenyl group significantly enhanced antibacterial and anticancer activities. The presence of electron-withdrawing groups on the aromatic ring was particularly beneficial for increasing potency .

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the interaction between synthesized thiazole derivatives and biological targets involved in cancer progression and bacterial resistance mechanisms. These studies suggested that specific structural features of the thiazole ring could enhance binding affinity to target proteins .

Comparación Con Compuestos Similares

Structural and Functional Analysis

The compound’s structural analogs (Table 1) highlight key variations in substituents, stereochemistry, and biological activity:

Table 1: Comparative Analysis of Thiazole Derivatives

Key Observations:

Substituent Effects :

- The methoxyethyl group in the target compound and may improve solubility compared to bulkier substituents like diphenylmethyl in .

- The 4-methylphenyl group in the target compound offers moderate hydrophobicity, whereas the azepanylsulfonyl group in introduces polarity and hydrogen-bonding capacity.

Stereochemistry: The (2E) configuration in the target compound vs. For example, (Z) isomers often exhibit distinct π-stacking or steric hindrance compared to (E) .

Biological Activity :

- Thiazole derivatives with electron-withdrawing groups (e.g., chlorine in ) show enhanced antifungal activity, while methoxy or sulfonyl groups (as in ) may broaden antimicrobial spectra .

Spectral Characterization :

- NMR and IR spectroscopy (as used in ) are critical for confirming stereochemistry and substituent placement in such compounds. For instance, ¹H-NMR can distinguish between (E) and (Z) configurations via coupling constants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(2-methoxyethyl)-4-(4-methylphenyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or through Schiff base formation followed by heterocyclization. Key variables include solvent polarity (e.g., ethanol vs. DMF), catalyst selection (e.g., ammonium persulfate), and temperature control (60–100°C). For example, highlights yields up to 85% using ethanol as a solvent and reflux conditions. Reaction progress should be monitored via TLC, and purification achieved via column chromatography .

Q. How can structural characterization of this thiazole derivative be rigorously validated?

- Methodology : Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., methoxyethyl protons at δ 3.3–3.5 ppm) and compare with analogs in and .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration) using single-crystal data, as demonstrated in for a related bromophenyl-thiazole compound.

- Elemental analysis : Confirm purity by matching experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation, as in ) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology : Screen for antimicrobial activity using broth microdilution (MIC determination against Gram-positive/negative bacteria) or antifungal assays (e.g., Candida albicans). reports thiazole derivatives with MIC values as low as 8 µg/mL, suggesting similar protocols could apply. Cytotoxicity can be assessed via MTT assays on mammalian cell lines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic protein structures (e.g., PDB IDs). and describe docking poses of thiazole derivatives with α-glucosidase or kinase targets, highlighting hydrogen bonds with active-site residues (e.g., Asp214). MD simulations (50–100 ns) can validate binding stability .

Q. What strategies resolve contradictions in spectral or bioactivity data across studies?

- Methodology : Reconcile discrepancies via:

- Reproducibility checks : Repeat synthesis/analysis under standardized conditions (e.g., ’s 87% yield for a methoxyphenyl-thiazole).

- Meta-analysis : Compare bioactivity trends across structurally similar compounds (e.g., ’s SAR for methoxy-substituted triazoles).

- Advanced spectroscopy : Use 2D NMR (HSQC, HMBC) to confirm ambiguous assignments .

Q. How do substituent modifications (e.g., methoxyethyl vs. fluorophenyl groups) alter physicochemical and pharmacological properties?

- Methodology : Synthesize analogs (e.g., replacing the 4-methylphenyl group with halogens) and compare:

- LogP : Measure via HPLC to assess lipophilicity.

- Solubility : Use shake-flask method in buffers (pH 1.2–7.4).

- Bioactivity : shows that nitro or methyl groups enhance antimicrobial potency by 2–4 fold compared to methoxy derivatives .

Q. What analytical techniques optimize quantification of this compound in complex matrices (e.g., biological fluids)?

- Methodology : Develop a validated LC-MS/MS method:

- Column : C18 (2.6 µm, 100 Å).

- Ionization : ESI+ with MRM transitions (e.g., m/z 395 → 238).

- LOD/LOQ : Aim for ≤10 ng/mL sensitivity, as achieved for related thiazoles in .

Methodological Considerations Table

| Aspect | Techniques/Parameters | Key References |

|---|---|---|

| Synthesis Optimization | Solvent (ethanol, DMF), catalyst (APS), reflux (12–24 h) | |

| Stereochemical Analysis | X-ray crystallography, NOESY NMR | |

| Bioactivity Screening | MIC assays, MTT cytotoxicity | |

| Computational Prediction | Docking (AutoDock), MD simulations (GROMACS) | |

| Stability Profiling | Forced degradation (acid/base/oxidative stress) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.